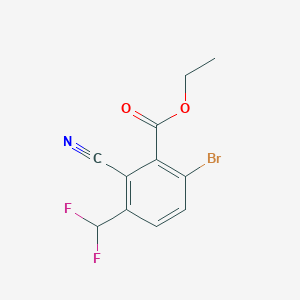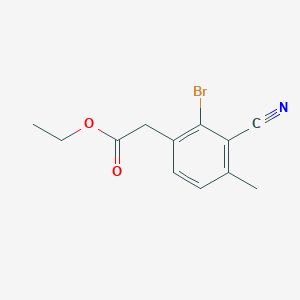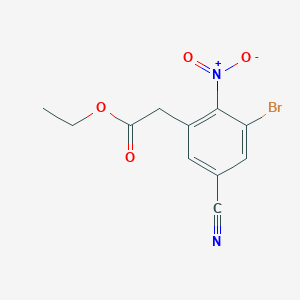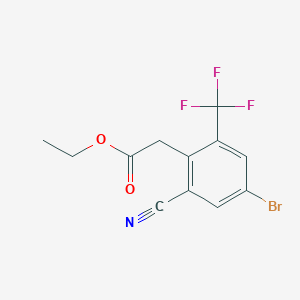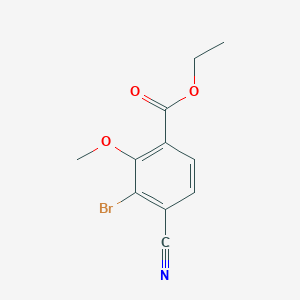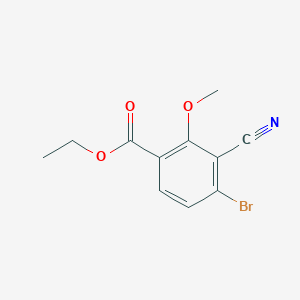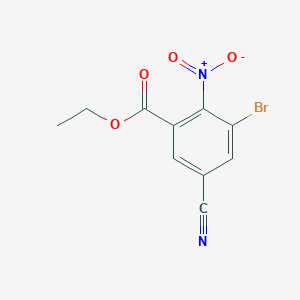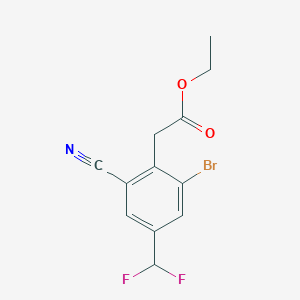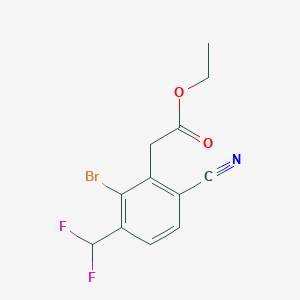
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline
Übersicht
Beschreibung
“2,4-difluoro-N-(pyridin-2-ylmethyl)aniline” is a biochemical compound used for proteomics research . It has a molecular formula of C12H10F2N2 and a molecular weight of 220.22 .
Molecular Structure Analysis
The molecular structure of “2,4-difluoro-N-(pyridin-2-ylmethyl)aniline” is represented by the formula C12H10F2N2 . This indicates that the compound consists of 12 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“2,4-difluoro-N-(pyridin-2-ylmethyl)aniline” is a powder at room temperature . Its molecular weight is 220.22 .Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Analysis
- 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline has been studied for its structure and vibrational spectra, particularly in the context of its derivatives. A study by (Acosta-Ramírez et al., 2013) utilized NMR, IR, Raman spectroscopy, and mass spectrometry for characterization. This research is significant for understanding the molecular structure and vibrational properties of such compounds.
Spectroscopic Properties in Zinc (II) Complexes
- The compound and its derivatives have been explored in the context of spectroscopic properties when forming complexes with Zinc (II). (Wang et al., 2012) conducted theoretical studies on these complexes, providing insights into their electronic structure and spectroscopic behavior.
Applications in Nonlinear Optics (NLO)
- Research has indicated potential applications in nonlinear optics (NLO). For instance, (Draguta et al., 2015) synthesized binary adducts with this compound, focusing on the formation of polar crystals, which are relevant for NLO applications.
Catalysis in Transfer Hydrogenation
- The compound's derivatives have been used in catalysis, particularly in the transfer hydrogenation of aromatic ketones and aldehydes. (Thangavel et al., 2017) synthesized new compounds and investigated their catalytic activity, demonstrating significant potential in this area.
Corrosion Inhibition
- Studies like those by (Xu et al., 2015) have explored the use of this compound's derivatives as corrosion inhibitors for metals in acidic environments, indicating its practical application in material protection.
Coordination Chemistry
- Its application in coordination chemistry is evident in studies like (Almesaker et al., 2007), where the compound is used to synthesize a range of metal complexes, illustrating its versatility as a ligand.
Electrocatalytic Properties
- The compound's derivatives have shown promise in electrocatalysis, as highlighted by (Hursán et al., 2016). They studied its use in fuel generation applications, such as hydrogen production and CO2 reduction.
Directing Group in Chemical Reactions
- It serves as a directing group in chemical reactions, such as C-H bond amination, as demonstrated by (Zhao et al., 2017). This illustrates its utility in facilitating specific chemical transformations.
Polymerization and Ring-Opening Reactions
- The compound has been involved in studies concerning ring-opening polymerization reactions, as in the work of (Njogu et al., 2017), indicating its role in creating novel polymeric materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFZTLYRMLXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(pyridin-2-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



